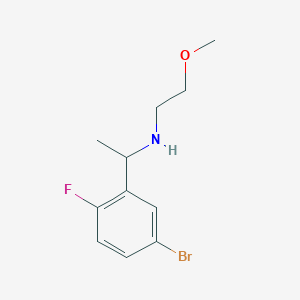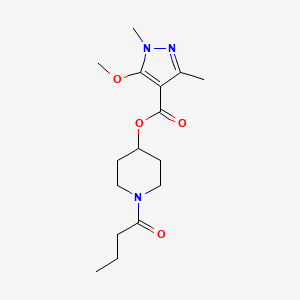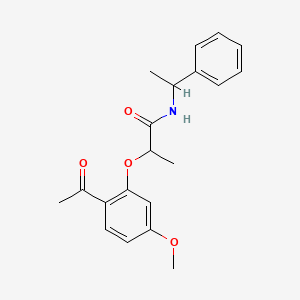
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine, also known as BFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFE belongs to the class of phenethylamines, which are known for their psychoactive effects. In
Wirkmechanismus
The exact mechanism of action of 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has also been shown to increase the levels of cAMP, a signaling molecule that is involved in many cellular processes, including neurotransmitter release and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine in lab experiments is its high potency and selectivity. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine is its potential for abuse and addiction, which makes it important to handle and store the compound with care.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine. One area of interest is in the development of new drugs for the treatment of depression and anxiety disorders. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has shown promise in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is in the study of the long-term effects of 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine on the brain and behavior. Finally, there is a need for research on the potential risks and benefits of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine in combination with other drugs or therapies.
Synthesemethoden
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-fluoroaniline with 2-methoxyethylamine, followed by reduction and alkylation. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been studied for its potential therapeutic properties in various fields of research. One of the most promising areas of application is in the treatment of depression and anxiety disorders. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have antidepressant and anxiolytic effects in animal models, which makes it a potential candidate for the development of new drugs for the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHZYUQAOBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)

![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)